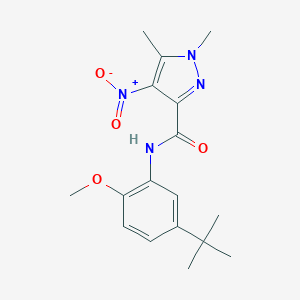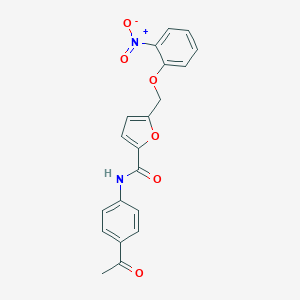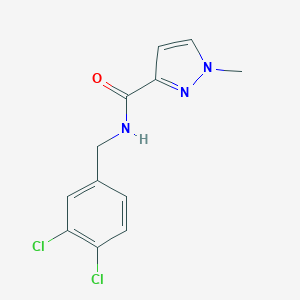![molecular formula C14H13BrF3N3O B213671 4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BCTC, which stands for N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide. BCTC is a selective antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid.
作用机制
BCTC acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and acid. By blocking the TRPV1 channel, BCTC can effectively reduce pain sensation and inflammation. Additionally, BCTC has been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
BCTC has been shown to have several biochemical and physiological effects, including the reduction of pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects by reducing neuronal damage and inflammation in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
实验室实验的优点和局限性
One of the major advantages of BCTC is its selective antagonism of the TRPV1 channel, which makes it a useful tool for studying the physiological and pathological roles of this channel. Additionally, BCTC has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury, which makes it a potential therapeutic agent for these conditions. However, one of the limitations of BCTC is its relatively low potency and selectivity compared to other TRPV1 antagonists, which may limit its usefulness in certain experimental settings.
未来方向
There are several potential future directions for the study of BCTC, including the development of more potent and selective TRPV1 antagonists, the investigation of BCTC as a potential therapeutic agent for cancer, and the further elucidation of the physiological and pathological roles of the TRPV1 channel. Additionally, BCTC may have potential applications in the treatment of other conditions, such as chronic pain, neuropathic pain, and inflammatory diseases.
合成方法
The synthesis of BCTC involves several steps, including the reaction of 3-chloropyridine-2-carboxylic acid with tert-butylamine, followed by the reaction with 4-tert-butylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-bromo-1,3-dimethyl-5-nitropyrazole in the presence of a reducing agent, such as iron powder, to yield BCTC.
科学研究应用
BCTC has been extensively studied for its potential applications in various fields, including pain management, neuroprotection, and cancer therapy. Studies have shown that BCTC can effectively block the TRPV1 channel, which is involved in pain sensation and inflammation. BCTC has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, BCTC has been investigated as a potential therapeutic agent for cancer, as TRPV1 channels are overexpressed in several types of cancer cells.
属性
产品名称 |
4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C14H13BrF3N3O |
分子量 |
376.17 g/mol |
IUPAC 名称 |
4-bromo-2,5-dimethyl-N-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H13BrF3N3O/c1-8-11(15)12(21(2)20-8)13(22)19-7-9-4-3-5-10(6-9)14(16,17)18/h3-6H,7H2,1-2H3,(H,19,22) |
InChI 键 |
FNENMLMOOOVNQT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
规范 SMILES |
CC1=NN(C(=C1Br)C(=O)NCC2=CC(=CC=C2)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)



![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)
![2-{[3-Nitro-5-(2,2,2-trifluoroethoxy)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B213599.png)
![N-(2-fluoro-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213602.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![1-methyl-N-[4-(methylsulfamoyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B213608.png)
![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)